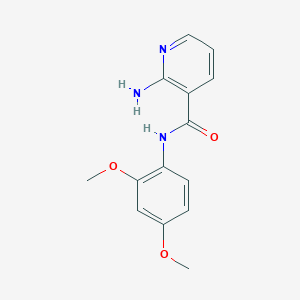![molecular formula C11H14N4 B6497321 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248475-72-0](/img/structure/B6497321.png)
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, also known as 2-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-amine or 2-methyl-1-phenylmethyl-1H-1,2,3-triazol-4-amine, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 128-130 °C. This compound is widely used as a reagent in organic synthesis and has been studied extensively for its biochemical and physiological effects.
科学研究应用
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It has also been used in the synthesis of a variety of pharmaceuticals and other bioactive compounds. In addition, it has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is not yet fully understood. However, it is believed to act as a ligand in coordination chemistry, forming complexes with transition metals. It is also believed to act as a catalyst in organic reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been studied for its biochemical and physiological effects. Studies have shown that it has a wide range of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be used in a variety of reactions. In addition, it is readily available and can be synthesized from readily available starting materials. However, it is also relatively expensive and can be toxic if not used properly.
未来方向
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has many potential future applications in scientific research. It could be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, its biochemical and physiological effects could be further studied in order to develop new pharmaceuticals and other bioactive compounds. Finally, its potential use as a drug could be explored, as well as its potential use in other areas such as agriculture and food science.
合成方法
The synthesis of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be achieved using a variety of methods. One of the most common methods is the reaction of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanaminephenyl-1H-1,2,3-triazol-4-amine with an alkyl halide, such as methyl iodide, in the presence of a base. This reaction yields the desired product in high yields. Other methods, such as the reaction of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanaminephenyl-1H-1,2,3-triazol-4-amine with an aldehyde in the presence of a base, can also be used to synthesize the compound.
属性
IUPAC Name |
[1-[(2-methylphenyl)methyl]triazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPAEJLPAHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6497239.png)
![4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6497245.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6497252.png)
![4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6497255.png)
![3-[(4-methoxyphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6497260.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497283.png)
![1-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B6497289.png)
![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)
![1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497313.png)
![1-{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497322.png)



